1-Naphthyl-4-nitrophenyl ketone
Descripción general
Descripción
1-Naphthyl-4-nitrophenyl ketone is an organic compound with the molecular formula C17H11NO3. It is characterized by the presence of a naphthyl group and a nitrophenyl group connected through a ketone functional group. This compound is known for its unique chemical properties and has garnered interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
1-Naphthyl-4-nitrophenyl ketone has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Ketones, in general, are known to react with various biological targets such as enzymes and proteins, altering their function and leading to various biological effects .
Mode of Action
Ketones typically undergo nucleophilic addition reactions at the carbonyl carbon . In the case of 1-Naphthyl-4-nitrophenyl ketone, the nitrophenyl group might influence the reactivity of the ketone, potentially leading to unique interactions with its biological targets .
Biochemical Pathways
For instance, they can undergo reduction to form secondary alcohols, which can further participate in various metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
Análisis Bioquímico
Biochemical Properties
1-Naphthyl-4-nitrophenyl ketone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a probe in biochemical studies, particularly in the investigation of enzyme activities. It interacts with enzymes such as esterases and proteases, where it can act as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to changes in enzyme activity. Additionally, this compound has been found to possess DNA-damaging properties, making it a useful tool in studying DNA repair mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways. This, in turn, can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound has been observed to disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The binding interactions often involve the formation of covalent bonds, which can result in irreversible inhibition of enzyme activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products can also have biological activity, which may contribute to the observed long-term effects. In in vitro and in vivo studies, the compound has been shown to cause sustained changes in cellular function, including prolonged activation of stress response pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can cause adverse effects such as liver damage, oxidative stress, and DNA damage. These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and reduction reactions. These metabolic transformations can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules. The effects on metabolic flux and metabolite levels are significant, as this compound can alter the balance of key metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and overall biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be directed to the mitochondria, where it can affect mitochondrial function and energy production. The localization to the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors. The subcellular distribution of this compound is essential for understanding its mechanism of action and its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthyl-4-nitrophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura coupling have been explored for the synthesis of this compound, offering potential advantages in terms of reaction efficiency and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthyl-4-nitrophenyl ketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, sulfuric acid, water.
Substitution: Nitric acid, sulfuric acid for nitration; halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Reduction: 1-Naphthyl-4-aminophenyl ketone.
Oxidation: 1-Naphthyl-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1-Naphthyl-4-nitrophenyl ketone can be compared with other similar compounds, such as:
1-Naphthyl-4-aminophenyl ketone: This compound is a reduced form of this compound and exhibits different chemical reactivity and potential biological activities.
1-Naphthyl-4-chlorophenyl ketone: This halogenated derivative has unique properties and applications in organic synthesis and material science.
1-Naphthyl-4-methylphenyl ketone:
Propiedades
IUPAC Name |
naphthalen-1-yl-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJBQZSHWHGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284499 | |
Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42495-51-2 | |
Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42495-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.